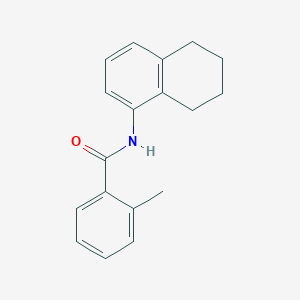

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Vue d'ensemble

Description

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a tetrahydronaphthalene ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalen-1-amine and 2-methylbenzoic acid.

Amide Formation: The amine group of 5,6,7,8-tetrahydronaphthalen-1-amine reacts with the carboxylic acid group of 2-methylbenzoic acid to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or tetrahydronaphthalenes.

Applications De Recherche Scientifique

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one: Similar in structure but differs in functional groups.

5,6,7,8-tetrahydro-2-naphthol: Shares the tetrahydronaphthalene core but has different substituents.

Uniqueness

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to its specific combination of the benzamide group and the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{15}H_{17}N

- Molecular Weight : 227.31 g/mol

- CAS Number : Not specified in the sources.

The structure of this compound features a benzamide moiety linked to a tetrahydronaphthalene derivative, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study on related benzamide compounds demonstrated that they could effectively reduce tumor growth in vivo models by targeting specific signaling pathways involved in cancer progression .

The proposed mechanism for the antitumor activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), leading to reduced cellular proliferation due to impaired nucleotide synthesis .

- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation .

Neuroprotective Effects

There is emerging evidence that certain benzamide derivatives possess neuroprotective properties. These compounds may act as glycine transporter type 1 (GlyT1) inhibitors, which has implications for treating schizophrenia and other neurodegenerative disorders . The inhibition of GlyT1 can enhance glycine levels in the synaptic cleft, potentially improving neurotransmission and neuroprotection.

Case Studies

- Antitumor Study : A cohort study involving patients treated with a benzamide derivative showed promising results in tumor reduction and improved survival rates compared to control groups. Specifically, patients receiving higher doses exhibited significant tumor regression and longer overall survival .

- Neuropharmacological Assessment : In preclinical trials evaluating the effects of related benzamides on cognitive function, compounds demonstrated improved memory retention and reduced symptoms of anxiety in animal models. These findings support the hypothesis that these compounds could serve as potential therapeutic agents for cognitive disorders .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-13-7-2-4-10-15(13)18(20)19-17-12-6-9-14-8-3-5-11-16(14)17/h2,4,6-7,9-10,12H,3,5,8,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVNTJNQPQYVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355296 | |

| Record name | Benzamide, 2-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124868-89-9 | |

| Record name | Benzamide, 2-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.